molecular formula C10H8Cl2O2 B8281553 3-Allyloxy-2,6-dichloro-benzaldehyde

3-Allyloxy-2,6-dichloro-benzaldehyde

Cat. No. B8281553
M. Wt: 231.07 g/mol
InChI Key: SAZKCYVUGQHKHE-UHFFFAOYSA-N
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Patent
US08486992B2

Procedure details

2,6-dichloro-3-hydroxybenzaldehyde (960 mg, 5.03 mmol) (Synthesis, 2004, 12, 2062), allyl bromide (431 μL, 5.03 mmol) and potassium carbonate (563 mg, 10.06 mmol) were combined in DMF (5 mL) and stirred at room temperature for 18 hours. The DMF was removed in vacuo and the residue partitioned between diethyl ether (50 mL) and water (30 mL). The layers were separated and the aqueous extracted with diethyl ether (2×30 mL). The combined organic solution was dried over magnesium sulphate and concentrated in vacuo to afford the title compound as a yellow solid which was used without further purification in preparation 75.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
431 μL
Type
reactant
Reaction Step Two
Quantity
563 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:14]([O:10][C:9]1[C:2]([Cl:1])=[C:3]([C:6]([Cl:11])=[CH:7][CH:8]=1)[CH:4]=[O:5])[CH:13]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1O)Cl
Step Two
Name
Quantity
431 μL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
563 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether (50 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with diethyl ether (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)OC=1C(=C(C=O)C(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.